N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable benzylamine derivative with thiosemicarbazide under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiadiazole intermediate with a suitable piperazine derivative.
Formation of the Pyridine Ring: The pyridine ring can be introduced by reacting the piperazine intermediate with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.
Chemical Biology: The compound can be used as a probe for studying biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may bind to a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the thiadiazole and piperazine rings.
3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring but have an imidazole ring instead of the thiadiazole and piperazine rings.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
Properties
Molecular Formula |
C21H23N7O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H23N7O2S/c29-18(24-20-26-25-19(31-20)14-16-6-2-1-3-7-16)15-23-21(30)28-12-10-27(11-13-28)17-8-4-5-9-22-17/h1-9H,10-15H2,(H,23,30)(H,24,26,29) |
InChI Key |
NGKSTYYEAZLUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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